4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of a butenoic acid.
3,4-Dimethoxyphenethylamine: Contains an ethylamine group instead of a butenoic acid.
3,4-Dimethoxyphenylpropanoic acid: Features a propanoic acid group instead of a butenoic acid.
Uniqueness
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Biological Activity
4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid, also known as a derivative of 4-oxobutenoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a phenyl ring with methoxy substituents, which may enhance its bioactivity through various mechanisms. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.
- Molecular Formula : C15H16O5
- Molecular Weight : 288.29 g/mol
- CAS Number : 182572-57-2
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various derivatives, several were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising activity against Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Control (Ampicillin) | S. aureus | 20 |
Control (Ampicillin) | E. coli | 18 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and U251 (glioblastoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
U251 | 30 | Cell cycle arrest |
In comparison to standard chemotherapeutics like cisplatin, which has an IC50 of approximately 10 µg/mL, the compound shows potential for further development .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in swelling.
Dose (mg/kg) | Edema Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
Control (Indomethacin) | 64 |
This suggests that the compound may be effective in treating inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it possesses significant free radical scavenging activity comparable to ascorbic acid.
Concentration (µg/mL) | % Scavenging Activity |
---|---|
50 | 45 |
100 | 70 |
Ascorbic Acid | 75 |
The antioxidant properties are attributed to the presence of methoxy groups which enhance electron donation capabilities .
Case Studies
- Case Study on Anticancer Activity : A study conducted on various derivatives of similar compounds demonstrated that those with methoxy substitutions showed enhanced cytotoxicity against HeLa cells compared to their unsubstituted counterparts. The presence of the dimethoxy group was crucial for this enhanced effect .
- Case Study on Anti-inflammatory Effects : In vivo studies have shown that compounds with similar structures can significantly reduce inflammation markers in animal models when administered at therapeutic doses .
Properties
CAS No. |
65152-30-9 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-10-6-4-8(7-11(10)17-2)3-5-9(13)12(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SHUJCNYJGLPHKM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C(=O)O)OC |
solubility |
not available |
Origin of Product |
United States |
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